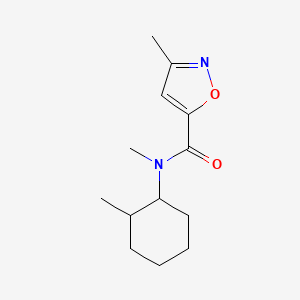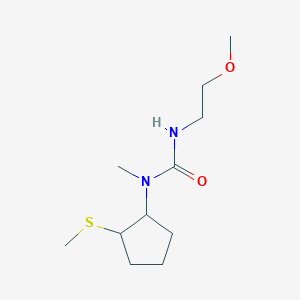![molecular formula C16H20N4O B6620291 2-[(5-Methylquinazolin-4-yl)amino]cyclohexane-1-carboxamide](/img/structure/B6620291.png)
2-[(5-Methylquinazolin-4-yl)amino]cyclohexane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-Methylquinazolin-4-yl)amino]cyclohexane-1-carboxamide is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methylquinazolin-4-yl)amino]cyclohexane-1-carboxamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide or its derivatives under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 5-position of the quinazoline ring through alkylation reactions using methylating agents such as methyl iodide.
Amination Reaction: The amino group is introduced at the 4-position of the quinazoline ring through nucleophilic substitution reactions using appropriate amines.
Cyclohexane-1-carboxamide Formation: The final step involves the coupling of the quinazoline derivative with cyclohexane-1-carboxylic acid or its derivatives under coupling conditions using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
2-[(5-Methylquinazolin-4-yl)amino]cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, and alcohols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation Products: Quinazoline N-oxides
Reduction Products: Reduced quinazoline derivatives
Substitution Products: Substituted quinazoline derivatives with various functional groups
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of 2-[(5-Methylquinazolin-4-yl)amino]cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation, apoptosis, and inflammation.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to inhibition of cell growth and induction of apoptosis in cancer cells. It also interferes with bacterial cell wall synthesis, exhibiting antimicrobial activity.
相似化合物的比较
2-[(5-Methylquinazolin-4-yl)amino]cyclohexane-1-carboxamide can be compared with other quinazoline derivatives:
Similar Compounds: Quinazoline, 4-aminoquinazoline, 5-methylquinazoline, and quinazolinone derivatives.
Uniqueness: The presence of the cyclohexane-1-carboxamide moiety and the specific substitution pattern on the quinazoline ring confer unique biological activities and chemical properties to the compound, distinguishing it from other quinazoline derivatives.
属性
IUPAC Name |
2-[(5-methylquinazolin-4-yl)amino]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-10-5-4-8-13-14(10)16(19-9-18-13)20-12-7-3-2-6-11(12)15(17)21/h4-5,8-9,11-12H,2-3,6-7H2,1H3,(H2,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRTXGKAHJELJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CN=C2NC3CCCCC3C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(4-cyanophenyl)ethyl]-N-ethylpropanamide](/img/structure/B6620208.png)


![3-(3-fluoro-4-methoxyphenyl)-N-[5-(hydroxymethyl)-2-methylphenyl]prop-2-enamide](/img/structure/B6620235.png)
![N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-4-ethyl-5-propylthiophene-2-carboxamide](/img/structure/B6620241.png)
![N-methyl-N-[4-[2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetyl]phenyl]formamide](/img/structure/B6620249.png)

![tert-butyl N-[[1-[[2-(difluoromethoxy)-4-fluorophenyl]carbamoyl]-4-methylpiperazin-2-yl]methyl]carbamate](/img/structure/B6620258.png)
![2-[4-(Methylsulfamoyl)-2-nitroanilino]cyclohexane-1-carboxamide](/img/structure/B6620271.png)
![N-ethyl-2-(4-methylpiperidin-1-yl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]acetamide](/img/structure/B6620287.png)
![7-fluoro-N-[3-(oxolan-3-yloxy)propyl]quinolin-2-amine](/img/structure/B6620299.png)
![2-[[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methyl]-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B6620311.png)
![4-methyl-3-nitro-N-[3-(oxolan-3-yloxy)propyl]pyridin-2-amine](/img/structure/B6620319.png)
![N-[3-(1,3-thiazol-2-yl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B6620324.png)
